2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones It is characterized by a fused bicyclic structure consisting of a cyclopentanone ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as nickel or palladium is common in these processes to facilitate efficient cyclization and hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: Shares a similar indanone structure but lacks the butyl and methyl substituents.
2,3-Dihydro-1H-inden-1-one: Similar core structure but without the butyl and methyl groups.
2-Butyl-1-hexyl-2,3-dihydro-1H-inden-1-one: Similar structure with additional hexyl substitution.
Uniqueness
2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61067-14-9 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-butyl-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
ZRAYMQMNGHGSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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